

Comparative Guide: Structure-Activity Relationship of N-Isopentyladenosine Analogs

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Compound of Interest

Compound Name: *N-Isopentyladenosine*

CAS No.: 17659-78-8

Cat. No.: B102696

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Executive Summary: The iP6A Scaffold

N6-isopentyladenosine (iP6A) is a modified nucleoside belonging to the cytokinin family.^[1] While historically known as a plant hormone, it exhibits profound biological activity in mammalian systems. It functions through two distinct mechanisms:^{[2][3]}

- **GPCR Modulation:** Acting as an agonist for Adenosine Receptors (A1, A2A, A2B, A3), with a notable preference for the A3 subtype in specific analogs.
- **Intracellular Cytotoxicity:** Upon transport into the cell, it inhibits Farnesyl Pyrophosphate Synthase (FPPS), disrupts the mevalonate pathway, and induces necroptosis in glioblastoma and other resistant cancer lines.

This guide compares iP6A against its structural analogs to highlight how specific chemical modifications alter receptor selectivity, metabolic stability, and cytotoxic potency.

Pharmacophore & SAR Analysis

The biological activity of iP6A analogs is dictated by three primary structural domains: the N6-substituent, the C2-position of the purine ring, and the Ribose moiety.

Zone A: The N6-Substituent (The Selectivity Filter)

The N6-position is the critical determinant for receptor subtype selectivity and hydrophobic pocket interaction.

- Isopentyl (Parent): The dimethylallyl group provides moderate hydrophobicity, allowing entry into the orthosteric binding pocket of ARs. It confers broad cytotoxicity but rapid metabolic clearance.
- Benzyl (N6-Benzyladenosine): Replacing the isopentyl chain with a benzyl group significantly enhances A3 Adenosine Receptor (A3AR) affinity.
 - Causality: The aromatic ring engages in stacking interactions with Phe168 and hydrophobic interactions with Leu264 in the A3AR binding pocket.
- Cycloalkyl (N6-Cyclopentyl): N6-cyclopentyladenosine (CPA) shifts selectivity toward the A1 Receptor.
 - Causality: The compact cycloalkyl ring fits tightly into the smaller N6-subpocket of the A1 receptor, which cannot accommodate bulkier benzyl groups as effectively.

Zone B: The C2-Position (Stability & Affinity)

Modifications here primarily address metabolic instability caused by Adenosine Deaminase (ADA).

- 2-Chloro Substitution: Introduction of a chlorine atom (e.g., 2-Cl-iP6A) blocks deamination by ADA.
 - Effect: Increases plasma half-life and often enhances binding affinity (e.g., CCPA is 10,000-fold selective for A1 over A2A).
- 2-Amino: generally reduces affinity and cytotoxicity compared to the 2-H or 2-Cl analogs, disrupting critical hydrogen bonding networks within the receptor.

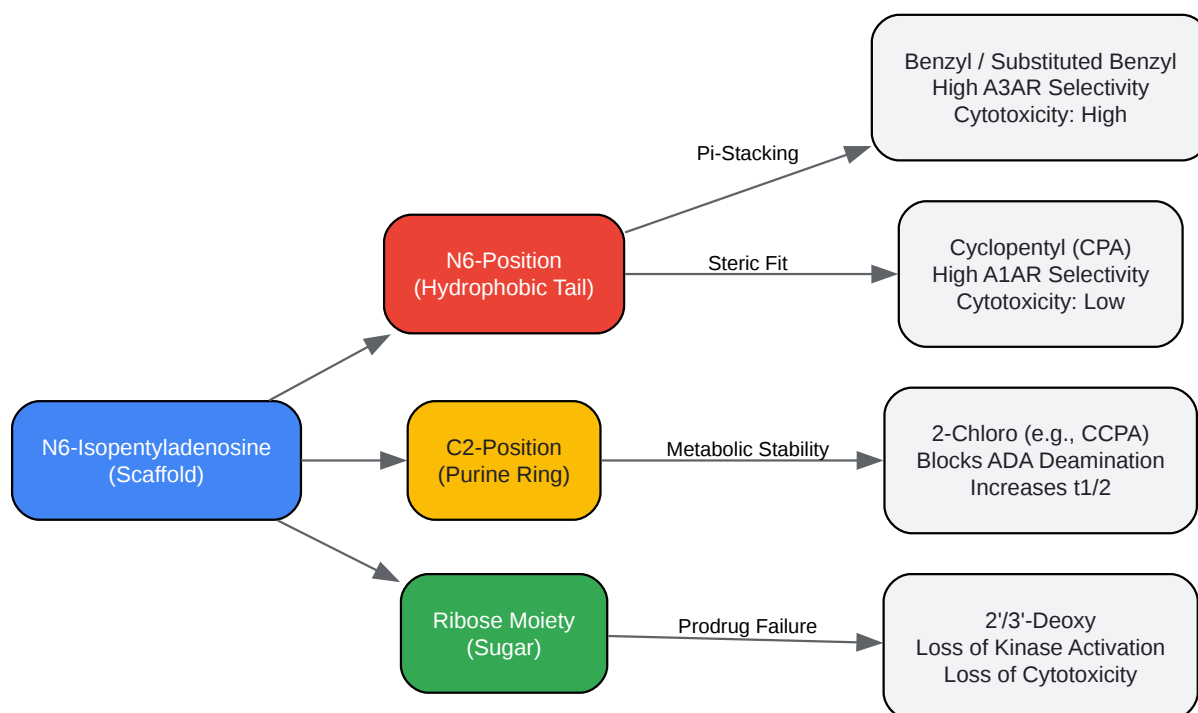
Zone C: The Ribose Moiety (Solubility & Kinase Activation)

- Hydroxyl Groups: The 2', 3', and 5' hydroxyls are essential for intracellular phosphorylation (activation to the nucleotide form) and solubility.

- Modifications: Removal of the 2'-OH (deoxy) or 3'-OH generally abolishes cytotoxic activity, confirming that conversion to the mono-phosphate (iP6AMP) is a prerequisite for FPPS inhibition.

Visualization: SAR Logic Map

The following diagram illustrates the functional impact of modifications at key positions.



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Figure 1: Structural dissection of iP6A analogs showing the functional consequences of specific chemical modifications.

Comparative Performance Data

The following tables synthesize experimental data comparing key analogs.

Table 1: Adenosine Receptor Binding Affinity (K_i, nM)

Lower K_i indicates higher affinity.^[4]

Compound	Structure	A1 (nM)	A2A (nM)	A3 (nM)	Selectivity Profile
iP6A	N6-isopentyl	2.5	160	1.8	Balanced A1/A3
CPA	N6-cyclopentyl	0.8	3900	15	A1 Selective
CCPA	2-Cl-N6-cyclopentyl	0.4	>10,000	25	Ultra A1 Selective
IB-MECA	N6-benzyl analog	1800	2100	1.1	A3 Selective
N6-Benzyl	N6-benzyladenosine	6.2	180	0.9	A3 Preferred

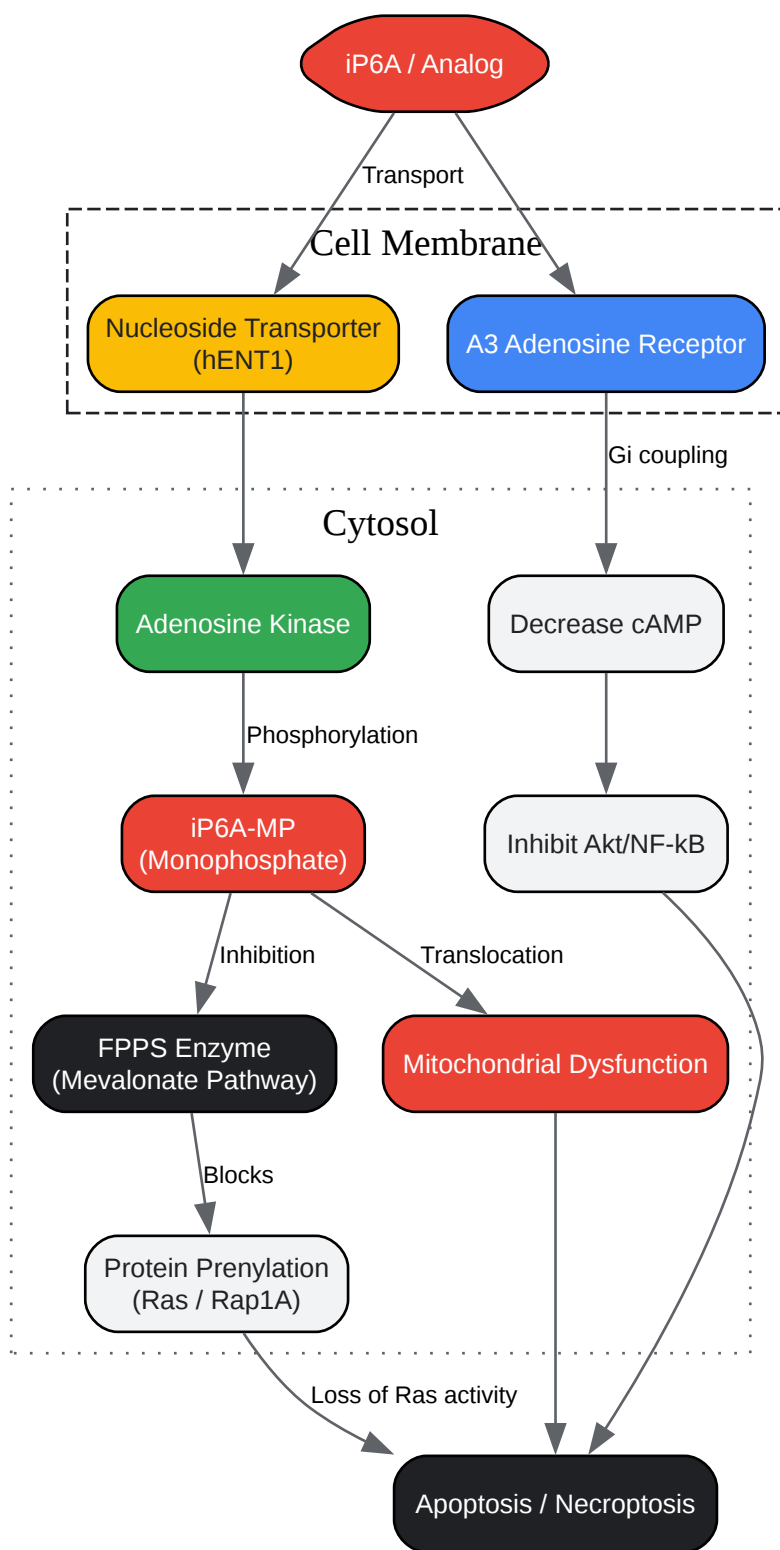
Table 2: In Vitro Cytotoxicity (IC50, μ M)

Evaluated in human cancer cell lines (e.g., T24 Bladder, U87 Glioblastoma).

Compound	Metabolic Stability	IC50 (T24 Cells)	IC50 (U87 MG)	Mechanism Note
iP6A	Low (Rapid Deamination)	4.5 μM	10.0 μM	FPPS Inhibition / Necroptosis
N6-Benzyl	Moderate	2.1 μM	5.8 μM	Enhanced Lipophilicity
Kinetin Riboside	Moderate	12.0 μM	15.0 μM	Weak FPPS inhibitor
2-Cl-iP6A	High (Resists ADA)	3.8 μM	8.5 μM	Sustained intracellular presence
Adenosine	Low	>100 μM	>100 μM	Rapid salvage/degradation

Mechanistic Pathways

iP6A acts as a "Trojan Horse." While it binds surface receptors, its most potent anticancer effects occur after cellular uptake.



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Figure 2: Dual mechanism of action showing receptor-mediated signaling and intracellular enzyme inhibition.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of N6-Isopentyladenosine Analogs

Method: Dimroth Rearrangement (High Purity)

- Starting Material: 1-Isopentyladenosine (synthesized by alkylating adenosine at N1).
- Rearrangement: Dissolve 1-alkyladenosine in 0.2 M NaOH.
- Reaction: Heat at 80°C for 2 hours. The basic condition forces the migration of the alkyl group from N1 to N6.
- Validation: Monitor by TLC (Shift in R_f value). Product should be less polar than the starting material.
- Purification: Neutralize with HCl, cool to precipitate, and recrystallize from water/ethanol.
- QC: 1H-NMR must show the N6-H doublet at 8.0-8.5 ppm (DMSO-d₆).

Protocol B: Adenosine Receptor Radioligand Binding Assay

Objective: Determine K_i values.

- Membrane Prep: Use CHO cells stably expressing hA1 or hA3 receptors. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4).
- Ligands:
 - A1: [3H]DPCPX (Antagonist) or [3H]CCPA (Agonist).
 - A3: [125I]AB-MECA.
- Incubation: Mix membranes (50 µg protein), radioligand (0.2 nM), and varying concentrations of the test analog (

to

M).

- Enzyme Deaminase:CRITICAL: Add Adenosine Deaminase (ADA, 2 U/mL) to degrade endogenous adenosine, unless testing non-ADA resistant analogs (in which case, use extensive washing).
- Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.
- Calculation:

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Protocol C: Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ in cancer lines.

- Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow attachment (24 h).
- Treatment: Treat with serial dilutions of analogs (0.1 – 100 μ M).
 - Control: DMSO vehicle (<0.5%).
 - Positive Control: Doxorubicin or standard iP6A.
- Duration: Incubate for 72 hours.
- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Read: Absorbance at 570 nm.
- Validation: Dose-response curve must be sigmoidal with

.

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